REACTION_CXSMILES
|
[Zn](CC)CC.F[C:7](F)(F)[C:8]([OH:10])=O.C(I)I.[Br:16][C:17]1[CH:22]=[C:21]([CH:23]=C)[CH:20]=[C:19](OCOC)[CH:18]=1>CCCCCCC.C(Cl)Cl>[Br:16][C:17]1[CH:22]=[C:8]([OH:10])[CH:7]=[C:19]([CH:20]2[CH2:21][CH2:23]2)[CH:18]=1
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)C=C)OCOC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 20 m
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After an additional 20 m stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous NH4Cl (30 mL) and hexanes (50 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (2×40 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with H2O (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining oil was partially purified by flash chromatography on silica gel (0% to 5% EtOAc/hexanes)
|
Type
|
ADDITION
|
Details
|
2 mL of 1.0 M HCl was added
|
Type
|
WAIT
|
Details
|
The mixture was aged at 50° C. for 14 h
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
ADDITION
|
Details
|
added to H2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with Et2O (3×40 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining oil was purified by flash chromatography on silica gel (0% to 10% EtOAc/hexanes)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C1CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |